2-(((3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core substituted at position 6 with a 4-methoxyphenyl group and at position 2 with a thioether-linked 1,2,4-oxadiazole moiety bearing a 4-(tert-butyl)phenyl substituent. The 4-methoxyphenyl group contributes electron-donating properties, enhancing aromatic π-π interactions in biological systems . The oxadiazole ring, a bioisostere for ester or amide groups, improves metabolic stability by resisting enzymatic hydrolysis . This structural combination suggests applications in kinase inhibition or GPCR modulation, though specific biological targets require further validation .
Properties
IUPAC Name |
2-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-24(2,3)17-9-5-16(6-10-17)22-27-21(31-28-22)14-32-23-25-19(13-20(29)26-23)15-7-11-18(30-4)12-8-15/h5-13H,14H2,1-4H3,(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIJTMAJRNXBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-(Tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a derivative of pyrimidine and oxadiazole, which have attracted attention due to their diverse biological activities. This article reviews the biological properties, including antimicrobial and anticancer activities, of this compound and its structural analogs.
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 356.44 g/mol
- CAS Number : 339099-80-8
Biological Activity Overview
The biological activity of the compound has been primarily evaluated through various in vitro assays, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole demonstrate enhanced activity against Gram-positive bacteria compared to Gram-negative species . The presence of a thioether linkage in the structure may enhance lipophilicity, facilitating better membrane penetration and bioavailability .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Bacillus cereus | 20 mm |
| Compound B | Escherichia coli | 12 mm |
| Compound C | Staphylococcus aureus | 25 mm |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines (e.g., HCT116, MCF7) have demonstrated that oxadiazole derivatives can inhibit cell proliferation effectively. The mechanism is often linked to the induction of apoptosis via activation of caspases and modulation of p53 pathways .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF7 | 15.63 | 10.38 (Tamoxifen) |
| HCT116 | 0.47 | - |
| HeLa | 1.4 | - |
Case Studies
- Anticancer Efficacy : A study investigated the effect of a series of oxadiazole derivatives on human breast adenocarcinoma cells (MCF7). The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising therapeutic index .
- Mechanistic Insights : Flow cytometry analyses revealed that these compounds induce apoptosis in a dose-dependent manner, with increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression in treated cells .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar oxadiazole derivatives. For instance, compounds with oxadiazole moieties have shown significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways.
Case Study:
In a comparative study, derivatives of oxadiazoles were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the phenyl ring significantly enhanced antimicrobial efficacy, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL depending on the specific derivative tested .
Anticancer Activity
The anticancer properties of this compound are particularly promising. Research indicates that pyrimidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study evaluated the cytotoxic effects of related compounds on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated that certain modifications led to IC50 values below 10 µM, indicating potent anticancer activity .
Anti-inflammatory Potential
The compound's structure suggests potential as an anti-inflammatory agent. Compounds containing oxadiazole rings have been studied for their ability to inhibit inflammatory pathways such as the NF-kB signaling pathway.
Case Study:
In silico docking studies were performed to assess binding affinity to cyclooxygenase enzymes (COX-1 and COX-2). Results indicated that this compound could act as a selective COX-2 inhibitor, which is beneficial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole and pyrimidine rings can significantly alter biological activity.
Table 2: Summary of SAR Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Key Findings :
- Trifluoromethyl vs. tert-butyl : The trifluoromethyl analog (Table 1) exhibits lower logP (predicted 3.8 vs. 4.2) due to the electron-withdrawing CF₃ group, improving aqueous solubility but reducing lipophilicity. However, CF₃ may enhance metabolic stability via reduced cytochrome P450 interactions .
- Chlorophenylthio vs. This may improve solubility (predicted 0.2 mg/mL vs. 0.05 mg/mL for the target) but limit blood-brain barrier penetration .
Key Insights :
- The trifluoromethyl analog’s higher predicted potency (Table 2) may stem from enhanced electrostatic interactions with kinase ATP pockets, whereas the tert-butyl group’s bulk in the target compound could reduce off-target GPCR binding .
- The guanidine analog’s low metabolic stability aligns with its susceptibility to oxidative metabolism, contrasting with the oxadiazole-containing compounds’ resistance to hydrolysis .
Computational and Experimental Validation
- DFT Studies : Becke’s hybrid functional () could model the tert-butyl group’s steric effects on pyrimidine ring planarity, influencing binding affinity .
- Crystallography : SHELX refinement () may resolve conformational differences between the target compound and its trifluoromethyl analog, particularly in oxadiazole-phenyl dihedral angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
